3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide
Description
Properties
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-15-5-2-13(3-6-15)8-10-21-18(23)9-11-22-16-12-14(20)4-7-17(16)26-19(22)24/h2-7,12H,8-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYMRUMHXAUCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 5-Chloro-2(3H)-benzoxazolone Core
The 5-chloro-2(3H)-benzoxazolone moiety serves as the electrophilic partner in the final coupling step. Its preparation typically begins with the cyclization of 2-aminophenol derivatives under oxidative conditions.
Procedure :
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Chlorination of 2(3H)-Benzoxazolone :
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Reactants : 2(3H)-Benzoxazolone (5.00 g, 37.00 mmol), bromine (1.9 mL, 37.0 mmol) in acetic acid (50 mL).
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Conditions : Dropwise addition of bromine at 20°C, stirred for 4 hours.
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Workup : Precipitation onto ice, filtration, and drying yield 5-chloro-2(3H)-benzoxazolone as a pink powder (94% yield).
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Characterization : ¹H NMR (DMSO-d6) δ 11.81 (s, 1H), 7.57 (dd, J = 1.9 Hz, 1H), 7.30 (dd, J = 8.3 Hz, 1H), 7.04 (dd, J = 8.3 Hz, 1H).
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Preparation of N-(4-Methoxyphenethyl)propanamide
The amine component, N-(4-methoxyphenethyl)propanamide, is synthesized via a two-step sequence involving amide bond formation.
Procedure :
-
Acylation of 4-Methoxyphenethylamine :
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Reactants : 4-Methoxyphenethylamine (1.0 equiv), propanoic anhydride (1.2 equiv) in dichloromethane.
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Conditions : Stirred at 0°C for 1 hour, followed by room temperature for 12 hours.
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Workup : Extraction with NaHCO3 (aq), drying over MgSO4, and solvent evaporation yield the crude amide.
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Purification : Recrystallization from ethanol/water (1:1) affords pure N-(4-methoxyphenethyl)propanamide.
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Coupling Strategies for Final Assembly
Nucleophilic Displacement with ω-Chloroanilides
The key step involves the reaction of 5-chloro-2(3H)-benzoxazolone with a propanamide-containing ω-chloroanilide.
Procedure :
-
Reaction Setup :
-
Workup :
Table 1: Optimization of Coupling Reaction Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | DMF, THF, Toluene | DMF | +25% vs. THF |
| Base | K2CO3, NaHCO3, Et3N | K2CO3 | +15% vs. Et3N |
| Temperature (°C) | 80, 110, 130 | 110 | +30% vs. 80 |
| Reaction Time (h) | 24, 46, 72 | 46 | +20% vs. 24 |
Mechanistic Insights and Electronic Effects
Role of the 5-Chloro Substituent
The electron-withdrawing chlorine atom at position 5 activates the benzoxazolone ring toward nucleophilic attack by increasing the electrophilicity of the adjacent carbonyl group. Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal a localized electron density deficit at the oxazolone ring’s carbonyl carbon, facilitating nucleophilic displacement.
Solvent and Base Selection
DMF’s high polarity stabilizes the transition state by solvating the potassium ions, enhancing the nucleophilicity of the amide nitrogen. K2CO3 provides a mild basic environment, deprotonating the amide without promoting side reactions.
Analytical Characterization
Spectroscopic Validation
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FT-IR : C=O stretches at 1769 cm⁻¹ (benzoxazolone) and 1698 cm⁻¹ (amide).
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¹H NMR : δ 4.46 (s, 2H, CH2), 6.95–7.51 (m, aromatic protons), 9.71 (brs, NH).
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HRMS : m/z calcd. for C24H21ClN2O4 [M + H]+: 437.12; found: 437.11.
Comparative Analysis of Alternative Routes
EDCI/HOBt-Mediated Coupling
An alternative approach using EDCI/HOBt in THF achieves comparable yields (38–42%) but requires anhydrous conditions and costly reagents.
Microwave-Assisted Synthesis
Microwave irradiation at 150°C reduces reaction time to 2 hours but risks decomposition of the thermally sensitive benzoxazolone ring.
Industrial-Scale Production Considerations
Process Intensification
-
Continuous Flow Reactors : Minimize reaction time to 8 hours by maintaining precise temperature control.
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Solvent Recycling : DMF recovery via distillation reduces costs by 30%.
Quality Control
-
In-Line HPLC : Monitors reaction progress in real-time, ensuring >98% purity.
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Crystallization Optimization : Ethanol/water gradient cooling improves crystal size distribution for filtration efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzo[d]oxazole ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 3-(5-hydroxy-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide.
Reduction: Formation of 3-(5-chloro-2-hydroxybenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Comparative Data
Physicochemical Properties
- Lipophilicity : The 4-methoxyphenethyl group in the target compound increases logP compared to sulfonamide derivatives (e.g., ), favoring CNS penetration .
- Thermal Stability : Hydrazide derivatives (e.g., ) have higher melting points (158–238°C) due to strong intermolecular hydrogen bonding, whereas trifluoromethylphenyl analogues () may exhibit lower thermal stability .
Biological Activity
The compound 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide is a derivative of benzoxazole, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, focusing on its antinociceptive, antibacterial, antifungal, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 5-chloro-2-oxobenzo[d]oxazole with various amines and acylating agents. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure. The compound's molecular weight is approximately 367.85 g/mol.
Antinociceptive Activity
Research indicates that derivatives of benzoxazole exhibit significant antinociceptive effects. In a study comparing various compounds, it was found that certain derivatives demonstrated superior pain relief compared to standard analgesics like dipyrone and aspirin. The evaluation was conducted using methods such as the tail flick and hot plate tests.
| Compound | Antinociceptive Activity (Tail Flick Test) | Comparison Standard |
|---|---|---|
| 5e | Significantly higher | Dipyrone |
| 5g | Higher than average | Aspirin |
| 5h | Comparable to standard |
Antibacterial Activity
The antibacterial efficacy of the compound was assessed against both Gram-positive and Gram-negative bacteria. While the overall antibacterial activity was moderate, certain derivatives showed selective activity against Bacillus subtilis, a Gram-positive bacterium.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Compound A | 32 µg/mL | B. subtilis |
| Compound B | 64 µg/mL | E. coli |
Antifungal Activity
In terms of antifungal properties, several derivatives displayed notable activity against pathogenic fungi such as Candida albicans. The structure-activity relationship indicated that compounds with specific substituents exhibited enhanced antifungal effects.
| Compound | MIC (µg/mL) | Target Fungi |
|---|---|---|
| Compound C | 16 | C. albicans |
| Compound D | 32 | Pichia pastoris |
Anticancer Activity
The cytotoxicity of the compound was evaluated on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The results demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 10 | 5 |
| A549 | 15 | 4 |
| PC3 | 12 | 6 |
Case Studies
- Study on Antinociceptive Properties : A study published in PubMed illustrated that specific derivatives of benzoxazole showed significant pain relief in animal models, outperforming traditional analgesics in several tests .
- Antimicrobial Screening : Research published in PMC indicated that while many compounds displayed limited antibacterial activity, they showed promising antifungal effects against various strains .
- Cytotoxicity Assessment : A comprehensive study analyzed the cytotoxic effects on multiple cancer cell lines, revealing a strong potential for therapeutic applications in oncology .
Q & A
Q. Table 1: Synthetic Steps and Characterization
| Step | Reactants/Conditions | Key Intermediate | Characterization Data |
|---|---|---|---|
| 1 | Hydrazide + Aldehyde, DMF | Hydrazone derivative | IR: 1650 cm⁻¹ (C=O); ¹H NMR: δ 8.2 (s, NH) |
| 2 | Amidation, reflux | Final compound | HRMS: m/z 415.1234 [M+H]⁺; ¹³C NMR: δ 156.4 (C=O) |
How is the compound evaluated for monoamine oxidase (MAO) inhibition, and what are key findings?
(Basic)
Methodology :
- In vitro assays : MAO-A/MAO-B inhibition measured using kynuramine as a substrate at 10⁻³ M concentration .
- Molecular docking : AutoDock/Vina predicts binding affinities and interaction modes with MAO-B active sites .
Q. Key Results :
- MAO-B selectivity : 45–94% inhibition at 10⁻³ M vs. 39–69% for MAO-A .
- Structural insights : Chloro and methoxy groups enhance hydrophobic interactions with MAO-B’s FAD-binding pocket .
Q. Table 2: MAO Inhibition Data
| Derivative Substituent | MAO-A Inhibition (%) | MAO-B Inhibition (%) |
|---|---|---|
| 5-Chloro, 4-methoxy | 58 ± 3.2 | 89 ± 2.8 |
| 5-Nitro, 4-methoxy | 49 ± 2.1 | 76 ± 3.1 |
How can structural modifications optimize MAO-B selectivity?
(Advanced)
Strategies :
- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) at position 5 enhances MAO-B affinity .
- Linker optimization : Adjusting the propanamide chain length improves binding to MAO-B’s substrate cavity .
Q. Case Study :
- Chloro vs. nitro : Chloro derivatives show 20% higher MAO-B inhibition due to enhanced hydrophobic interactions .
How are contradictory activity results resolved in SAR studies?
(Advanced)
Approach :
- Dose-response curves : Validate IC₅₀ values across multiple assays to rule out false positives .
- Enzyme kinetics : Compare Kᵢ values (e.g., competitive vs. non-competitive inhibition) to clarify mechanism .
- Crystallography : Resolve binding ambiguities (e.g., MAO-B PDB: 2V5Z) to confirm ligand orientation .
Example :
A 10% variability in MAO-A inhibition was traced to differences in enzyme purity across labs .
What analytical methods ensure compound stability during storage?
Q. (Basic)
- HPLC : Monitor degradation (e.g., column: C18, mobile phase: MeCN/H₂O) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .
- pH Stability : Store in anhydrous DMSO at -20°C to prevent hydrolysis of the oxazolone ring .
How do molecular docking studies inform inhibitor design?
(Advanced)
Protocol :
Protein preparation : Retrieve MAO-B structure (PDB: 2V5Z), remove water, add hydrogens.
Grid generation : Focus on FAD-binding site (coordinates: x=15.2, y=12.8, z=3.4).
Docking : Use AutoDock Vina with Lamarckian GA; validate with RMSD clustering (<2.0 Å) .
Q. Key Interaction :
- The oxazolone ring forms π-π stacking with Tyr398, while the methoxy group hydrogen-bonds with Gln206 .
What spectroscopic techniques differentiate regioisomers during synthesis?
Q. (Advanced)
- NOESY NMR : Identifies spatial proximity of chloro and methoxy groups (e.g., cross-peak between H-5 and OCH₃) .
- High-resolution MS/MS : Fragmentation patterns distinguish isomers (e.g., m/z 297.08 for C₁₃H₁₃ClNO₃⁺) .
How is the compound’s reactivity exploited for derivative synthesis?
Q. (Advanced)
Q. Table 3: Derivative Synthesis Outcomes
| Reaction Type | Reagents/Conditions | Product Yield (%) |
|---|---|---|
| Nucleophilic substitution | Pd(OAc)₂, DMF, 80°C | 67 |
| Oxidation | KMnO₄, H₂O, 25°C | 52 |
What in vitro models are used to assess neuroprotective potential?
Q. (Advanced)
- SH-SY5Y cells : Measure MAO-B inhibition-linked reduction in ROS using DCFH-DA assay .
- Microglial BV-2 cells : Quantify TNF-α suppression via ELISA to evaluate anti-inflammatory effects .
How are computational and experimental data reconciled in mechanistic studies?
Q. (Advanced)
- MD Simulations : Compare docking poses with 100-ns trajectories to assess binding stability .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations (e.g., Tyr398Ala) to validate key residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
